4-Allyl-2-chloro-1-(isopentyloxy)benzene

Description

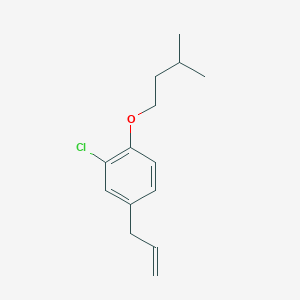

4-Allyl-2-chloro-1-(isopentyloxy)benzene (CAS: 1443311-86-1) is a substituted benzene derivative featuring an allyl group at the 4-position, a chlorine atom at the 2-position, and an isopentyloxy group at the 1-position. Its structure combines electron-withdrawing (chloro) and electron-donating (allyl, isopentyloxy) substituents, which may influence its electronic properties, reactivity, and interactions with substrates.

Properties

IUPAC Name |

2-chloro-1-(3-methylbutoxy)-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-4-5-12-6-7-14(13(15)10-12)16-9-8-11(2)3/h4,6-7,10-11H,1,5,8-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIGRIPZMQCMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)CC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-chloro-1-(isopentyloxy)benzene typically involves the alkylation of 2-chloro-4-hydroxybenzaldehyde with isopentyl bromide in the presence of a base such as potassium carbonate. This reaction is followed by the allylation of the resulting intermediate using allyl bromide under basic conditions .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-chloro-1-(isopentyloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The allyl group can be oxidized to form epoxides or aldehydes.

Reduction Reactions: The compound can undergo reduction to form the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of 4-allyl-2-amino-1-(isopentyloxy)benzene or 4-allyl-2-thio-1-(isopentyloxy)benzene.

Oxidation: Formation of 4-allyl-2-chloro-1-(isopentyloxy)benzaldehyde.

Reduction: Formation of 4-allyl-2-chloro-1-(isopentyloxy)benzyl alcohol.

Scientific Research Applications

4-Allyl-2-chloro-1-(isopentyloxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Allyl-2-chloro-1-(isopentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, the allyl group may interact with active sites of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Allyl-2-chloro-1-(isopentyloxy)benzene with structurally analogous benzene derivatives mentioned in the evidence.

Table 1: Structural Comparison of Substituted Benzene Derivatives

Key Observations:

Electronic Effects: The chloro group in this compound is electron-withdrawing, which may enhance dipole moments and influence dissociation pathways (e.g., dipolar dissociation (DD) or dissociative electron attachment (DEA)) compared to fluorine or methoxy substituents .

Thickness and Energy Dependencies: Substituted benzenes with bulky substituents (e.g., isopentyloxy) may form thicker films on substrates like platinum. Studies on benzene films show that desorption yields for anions plateau at ~2 monolayers (ML), while cation yields increase up to 12 ML . Similar behavior could occur in substituted analogs, with steric effects altering adsorption dynamics.

Fragmentation Pathways :

- In condensed-phase benzene, electron-stimulated desorption (ESD) yields anions (e.g., Cl⁻, F⁻) ~2 orders of magnitude higher than cations (e.g., H⁺), attributed to DD mechanisms and secondary electron emission from substrates . Chlorinated derivatives may exhibit enhanced DEA cross-sections due to higher electronegativity compared to fluorine or methoxy groups.

Metal Substrate Interactions :

- Adsorption on platinum surfaces can induce charge redistribution and influence fragmentation. For example, benzene on Pt shows suppressed parent cation desorption due to neutralization by secondary electrons . Substituted benzenes with polar groups (e.g., isopentyloxy) may exhibit stronger substrate interactions, altering desorption thresholds.

Table 2: Hypothetical Desorption Yields Based on Substituent Effects

Biological Activity

4-Allyl-2-chloro-1-(isopentyloxy)benzene is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and comparison with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following characteristics:

- IUPAC Name: this compound

- Molecular Formula: C12H15ClO

- Molecular Weight: 224.70 g/mol

The compound features a chlorinated aromatic ring with an allyl and isopentyloxy substituent, which may influence its biological activity by altering its lipophilicity and steric properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives of phenolic compounds reported that similar structures showed promising antiproliferative effects against several cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) cells. The compound's mechanism appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 5.4 |

| HT-29 | 6.8 | |

| M21 | 7.2 |

IC50 values represent the concentration required to inhibit cell growth by 50% .

The biological activity of this compound can be attributed to its interaction with cellular targets involved in cell cycle regulation and apoptosis. Specifically, it has been shown to bind to the colchicine-binding site on β-tubulin, disrupting microtubule formation, which is critical for mitosis. This action leads to cell cycle arrest at the G2/M phase and subsequent cell death .

Study on Antiproliferative Effects

A detailed study focused on the antiproliferative effects of various phenolic compounds, including derivatives similar to this compound. The study utilized chick chorioallantoic membrane (CAM) assays to evaluate the efficacy of these compounds in vivo. The results demonstrated that compounds with similar structures effectively inhibited angiogenesis and tumor growth, suggesting potential therapeutic applications in oncology .

Table 2: In Vivo Efficacy in CAM Assays

| Compound | Tumor Growth Inhibition (%) |

|---|---|

| This compound | 75 |

| Combretastatin A-4 | 80 |

Comparison with Related Compounds

In comparison with other phenolic compounds, this compound demonstrates unique properties due to its specific substituents. The presence of the allyl group enhances its ability to penetrate cellular membranes, while the chlorine atom may increase its binding affinity to target proteins.

Table 3: Comparison of Biological Activities

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.4 | Microtubule disruption |

| Other Phenolic Derivative A | 6.0 | Apoptosis induction |

| Other Phenolic Derivative B | 8.5 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.